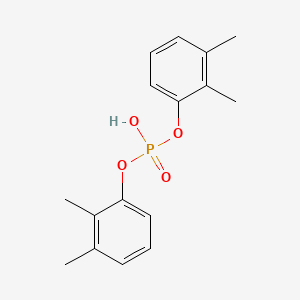

bis(2,3-dimethylphenyl) hydrogen phosphate

Description

The exact mass of the compound bis(2,3-dimethylphenyl) hydrogen phosphate is 306.10209608 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality bis(2,3-dimethylphenyl) hydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(2,3-dimethylphenyl) hydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2,3-dimethylphenyl) hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O4P/c1-11-7-5-9-15(13(11)3)19-21(17,18)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMZLIDQEUWXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Bis(2,3-dimethylphenyl) Hydrogen Phosphate: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Rationale

As a Senior Application Scientist, I approach the synthesis of organophosphorus compounds not merely as a set of instructions, but as a highly orchestrated sequence of nucleophilic acyl substitutions at a phosphorus(V) center. Bis(2,3-dimethylphenyl) hydrogen phosphate (Molecular Formula: C₁₆H₁₉O₄P; Monoisotopic Mass: 306.10 Da)[1] is a critical diaryl phosphate ester used extensively as a flame retardant intermediate, a specialized ligand in transition-metal catalysis, and a structural motif in prodrug development.

This whitepaper provides a field-proven, self-validating methodology for its synthesis. By strictly controlling stoichiometry and leveraging differential electrophilicity, we can selectively synthesize the diaryl phosphate while suppressing monoaryl and triaryl byproducts.

Mechanistic Pathway & Logic

The traditional and most reliable laboratory-scale synthesis of diaryl hydrogen phosphates relies on the reaction of phosphorus oxychloride (POCl₃) with the corresponding phenol[2][3]. The logic governing this reaction is dictated by the decreasing electrophilicity of the phosphorus center as highly electronegative chlorine atoms are sequentially replaced by electron-donating aryloxy groups.

-

First and Second Substitutions: The first two equivalents of 2,3-dimethylphenol react readily with POCl₃. We utilize pyridine not just as an acid scavenger, but as a nucleophilic catalyst. Pyridine attacks the phosphorus center to form a highly reactive phosphorylpyridinium intermediate, drastically accelerating the substitution of the first two chlorides.

-

Arresting the Reaction: The resulting bis(2,3-dimethylphenyl) phosphorochloridate is significantly less reactive. By maintaining strict temperature control (< 5 °C during addition) and limiting the phenol to exactly 2.0 equivalents, we prevent the formation of the triaryl phosphate[4].

-

Hydrolysis: The remaining P–Cl bond is selectively hydrolyzed with water to yield the final hydrogen phosphate.

Reaction mechanism for the synthesis of bis(2,3-dimethylphenyl) hydrogen phosphate.

Reagent Profiling & Stoichiometry

Precision in stoichiometry is the primary defense against byproduct formation. The following table outlines the quantitative data required for a standard 0.1 mol scale synthesis.

| Reagent | Molecular Weight ( g/mol ) | Mass / Volume | Equivalents | Function |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 15.3 g (9.3 mL) | 1.0 | Phosphorus source / Electrophile |

| 2,3-Dimethylphenol (2,3-Xylenol) | 122.16 | 24.4 g | 2.0 | Nucleophile |

| Pyridine (Anhydrous) | 79.10 | 17.4 g (17.8 mL) | 2.2 | Base / Nucleophilic Catalyst |

| Toluene (Anhydrous) | 92.14 | 100 mL | Solvent | Reaction Medium |

| Deionized Water | 18.02 | 50 mL | Excess | Hydrolyzing Agent |

| Hydrochloric Acid (1.2 M) | 36.46 | 100 mL | Excess | Acidification / Workup |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating workflow. Do not proceed to the hydrolysis step until the phosphorylation is analytically confirmed.

Step 1: Setup & Purge Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Add 24.4 g of 2,3-dimethylphenol and 17.4 g of anhydrous pyridine into 100 mL of anhydrous toluene. Purge the system with N₂ and cool the mixture to 0 °C using an ice-water bath.

Step 2: Dropwise Addition (Critical Phase) Load the dropping funnel with 15.3 g of POCl₃. Begin dropwise addition over a period of 30 to 45 minutes. Causality Note: The reaction is highly exothermic. Maintaining the internal temperature below 5 °C is mandatory to prevent premature hydrolysis from trace moisture and to avoid the thermodynamic drive toward the triaryl phosphate.

Step 3: Phosphorylation Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to 80 °C for 4 hours. A white precipitate of pyridinium hydrochloride will form, indicating the progression of the reaction.

Step 4: Hydrolysis Cool the reaction mixture back to room temperature. Carefully add 50 mL of deionized water. Stir vigorously for 2 hours. This step selectively cleaves the remaining P–Cl bond on the intermediate bis(2,3-dimethylphenyl) phosphorochloridate, converting it into the hydrogen phosphate.

Step 5: Acidification & Extraction Transfer the biphasic mixture to a separatory funnel. Separate the aqueous layer and wash the organic (toluene) layer twice with 50 mL of 1.2 M HCl. Causality Note: The acidic wash ensures the complete protonation of the phosphate group (converting it from a pyridinium salt to the free acid) and removes any residual pyridine. Wash with brine and dry the organic layer over anhydrous MgSO₄.

Step 6: Purification Filter off the MgSO₄ and concentrate the toluene layer under reduced pressure. The resulting crude product can be recrystallized from a mixture of toluene and hexane to yield bis(2,3-dimethylphenyl) hydrogen phosphate as a highly pure solid.

Step-by-step experimental workflow for synthesizing the target phosphate ester.

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the synthesized compound, the product must be validated against the following analytical benchmarks. The ³¹P NMR shift is the most diagnostic tool for verifying the pentavalent phosphate environment.

| Analytical Method | Expected Signal / Data | Diagnostic Significance |

| ³¹P NMR (162 MHz, CDCl₃) | δ -10.0 to -15.0 ppm (singlet) | Confirms the diaryl hydrogen phosphate structure. Distinct from the phosphorochloridate intermediate (~ +5 ppm). |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.0 - 7.2 (m, 6H, Ar-H),2.3 (s, 6H, CH₃), 2.1 (s, 6H, CH₃) | Confirms the integrity of the two 2,3-dimethylphenyl rings and the 1:2 phosphorus-to-aryl ratio. |

| LC-MS (ESI, negative mode) | m/z 305.09 [M-H]⁻ | Validates the monoisotopic mass of the free hydrogen phosphate (Theoretical: 306.10 Da)[1]. |

Alternative Green Methodologies

While the POCl₃ route is the industry standard for precision synthesis, modern green chemistry initiatives are shifting toward chloride-free phosphorus sources. Recent breakthroughs have demonstrated the successful synthesis of diaryl phosphates using phytic acid or orthophosphoric acid as biorenewable phosphorus sources[5][6].

In these advanced protocols, the dehydrative condensation of orthophosphoric acid with aromatic alcohols is driven by elevated temperatures (e.g., 200 °C) and specific base catalysts (like triethylamine), completely bypassing the generation of corrosive HCl gas and toxic P–Cl intermediates. Drug development professionals looking to scale this synthesis for GMP manufacturing should actively evaluate these azeotropic dehydrative condensation pathways to improve the environmental footprint of their chemical processes.

References

- PubChemLite - Bis(2,3-dimethylphenyl) hydrogen phosphate (C16H19O4P)

- Science of Synthesis 42.

- Source: Beilstein Journal of Organic Chemistry (2026)

- Source: European Patent Office (Patent 0025720)

Sources

- 1. PubChemLite - Bis(2,3-dimethylphenyl) hydrogen phosphate (C16H19O4P) [pubchemlite.lcsb.uni.lu]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them - Patent 0025720 [data.epo.org]

- 5. BJOC - Synthesis of diaryl phosphates using phytic acid as a phosphorus source [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Prepared by: Senior Application Scientist, Organophosphorus Chemistry

Introduction to Diaryl Phosphates

Bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPHP) is a highly specialized organophosphorus compound belonging to the diaryl phosphate family. In advanced chemical engineering and drug development, diaryl phosphates serve a trifecta of roles: they act as potent Brønsted acid organocatalysts, highly selective liquid-liquid extraction agents for transition metals, and critical intermediates in the synthesis of flame-retardant polymers.

From an application standpoint, the specific 2,3-dimethyl substitution pattern is not arbitrary. The ortho-methyl group provides critical steric shielding to the central phosphorus atom, drastically reducing the rate of unwanted base-catalyzed hydrolysis compared to unsubstituted diphenyl phosphate. Concurrently, the meta-methyl group enhances the molecule's overall lipophilicity, which is an essential parameter for ensuring phase separation during solvent extraction.

Physicochemical Profile & Structural Dynamics

Understanding the quantitative physicochemical parameters of BDMPHP is vital for predicting its behavior in biphasic systems and biological assays. As a metabolite of organophosphate triesters, its mass and structural identifiers are frequently utilized in environmental biomonitoring[1].

Table 1: Quantitative Physicochemical Parameters

| Parameter | Value | Causality / Impact in Application |

| Molecular Formula | C16H19O4P | Defines the baseline stoichiometry for synthetic scaling. |

| Monoisotopic Mass | 306.102 Da | Critical exact mass for LC-MS/MS identification in biomonitoring[1]. |

| InChIKey | TYMZLIDQEUWXEL-UHFFFAOYSA-N | Unique identifier for cross-referencing in structural databases[1]. |

| Steric Profile | 2,3-dimethyl substitution | Shields the P-O-C bonds from premature nucleophilic attack. |

| pKa (Estimated) | 1.5 – 2.5 | Ensures complete ionization at physiological or extraction pH levels. |

Mechanistic Pathways & Chemical Reactivity

The chemical reactivity of BDMPHP is dominated by its highly acidic P-OH group and the hydrogen-bond accepting capability of its P=O moiety.

Role in Flame Retardants

Diaryl phosphates are critical upstream intermediates and downstream metabolites in the lifecycle of organophosphate flame retardants. In polymer science, these compounds are reacted with bridging molecules (like resorcinol) to create oligomeric flame retardants that exhibit low volatility and high thermal stability[2].

Liquid-Liquid Metal Extraction

In hydrometallurgy and pharmaceutical purification, BDMPHP acts as a cation-exchange extractant. The mechanism relies on interfacial coordination: the acidic proton is exchanged for a metal cation, while the phosphoryl oxygen coordinates to the metal center, forming a lipophilic complex that readily migrates into the organic phase.

Fig 2. Cation-exchange liquid-liquid extraction mechanism at the phase interface.

Experimental Workflows & Protocols

The synthesis and purification of phosphate derivatives frequently pose particular problems due to the lability of P—OR groups and the generation of multiple side products[3]. The following protocols are designed as self-validating systems , ensuring that the causality behind each step inherently guarantees the purity of the final product.

Step-by-Step Synthesis of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

The synthesis of diaryl phosphates requires rigorous stoichiometric and thermal control to prevent the formation of triaryl phosphate byproducts[4].

Step 1: Phosphorylation (Formation of Phosphorochloridate)

-

Action: In a dry, inert-gas-purged reactor, dissolve 2.05 equivalents of 2,3-dimethylphenol and 2.1 equivalents of anhydrous triethylamine (NEt3) in anhydrous toluene. Cool the mixture to 0 °C. Slowly add 1.0 equivalent of phosphorus oxychloride (POCl3) dropwise.

-

Causality: The initial phosphorylation is highly exothermic. Maintaining 0 °C prevents thermal runaway and kinetically suppresses the substitution of the third chloride. Triethylamine acts as an HCl scavenger, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Step 2: Hydrolysis

-

Action: Warm the reaction to room temperature, then add an excess of deionized water and heat the biphasic mixture to 80 °C for 4 hours.

-

Causality: The intermediate bis(2,3-dimethylphenyl) phosphorochloridate is sterically hindered and relatively stable. Elevated temperatures are required to force the hydrolysis of the final P-Cl bond to the desired P-OH group.

Step 3: Self-Validating Purification (Phase-Switching)

-

Action: Separate the organic layer and wash with 1M HCl to remove residual amine salts. Next, extract the organic layer with 1M NaOH. Discard the organic layer. Acidify the aqueous layer with concentrated HCl to pH 1, and extract the resulting precipitate into fresh dichloromethane.

-

Causality & Validation: Because BDMPHP is a Brønsted acid, it forms a water-soluble sodium salt. Any neutral impurities (unreacted phenol or the undesired triaryl phosphate) remain trapped in the discarded organic phase. If a precipitate forms upon acidifying the aqueous layer, it acts as a self-validating confirmation that the target acidic product was successfully isolated from neutral contaminants.

Fig 1. Stepwise synthesis of bis(2,3-dimethylphenyl) hydrogen phosphate from POCl3.

Analytical Validation

Following synthesis, quantitative NMR must be used to confirm the structural integrity of the compound.

Table 2: Analytical Validation Markers (NMR)

| Analytical Method | Target Signal | Diagnostic Significance |

| 31P NMR | -2.0 to -5.0 ppm | Validates the presence of the diaryl hydrogen phosphate core. |

| 1H NMR | 10.5 - 11.5 ppm (br s, 1H) | Confirms the intact, exchangeable acidic proton (P-OH). |

| 1H NMR | 2.1 - 2.3 ppm (m, 12H) | Verifies the retention of all four aromatic methyl groups. |

| Purity Check | Absence of -15 to -20 ppm (31P) | Confirms successful removal of triaryl phosphate impurities. |

References

- Title: Bis(2,3-dimethylphenyl) hydrogen phosphate (C16H19O4P)

- Source: beilstein-journals.

- Source: thieme-connect.

- Source: isotope.

Sources

Bis(2,3-dimethylphenyl) Hydrogen Phosphate: Toxicodynamics, Biomarker Utility, and Analytical Methodologies

Executive Summary

Bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPP), molecular formula

In occupational health and aerospace medicine, exposure to aerosolized engine oils—often termed "fume events"—necessitates rigorous biomonitoring[5][6]. Because the parent triaryl phosphates are rapidly metabolized and highly lipophilic, they are poor candidates for direct blood or urine quantification. Instead, the hydrolytic dearylation of TXP yields BDMPP, a hydrophilic diester that is excreted in urine, providing a highly accurate, stoichiometric proxy for internal organophosphate exposure[3][7].

Mechanism of Action: Toxicodynamics and Biotransformation

The mechanism of action surrounding BDMPP cannot be isolated from its parent compound, TXP. The toxicological significance of TXP hinges on the structural presence of ortho-methyl groups on the phenyl rings (the 2-position in 2,3-dimethylphenyl)[8][9].

The Bifurcated Metabolic Pathway

Upon inhalation or dermal absorption, TXP undergoes Phase I metabolism mediated by hepatic Cytochrome P450 (CYP450) enzymes. This metabolic cascade bifurcates into two distinct pathways: a toxification pathway and a detoxification/clearance pathway .

-

Toxification (The Saligenin Pathway): CYP450 oxidizes the ortho-methyl group to a hydroxymethyl intermediate. This intermediate undergoes rapid intramolecular cyclization, expelling one 2,3-dimethylphenol leaving group to form a saligenin cyclic aryl phosphate . This cyclic metabolite is a potent, irreversible inhibitor of Neuropathy Target Esterase (NTE)[3][9]. The phosphorylation and subsequent "aging" of NTE in nervous tissue is the initiating biochemical event for Organophosphate-Induced Delayed Polyneuropathy (OPIDN)[7][9].

-

Detoxification (The BDMPP Pathway): Concurrently, aryl dialkylphosphatases (or spontaneous hydrolysis) cleave one of the ester bonds of the parent TXP or its uncyclized intermediates. This dearylation yields bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPP) . As a phosphate diester, BDMPP is negatively charged at physiological pH, rendering it highly water-soluble, incapable of forming the toxic cyclic saligenin structure, and readily excretable via the renal system[2][7].

Fig 1: Bifurcated CYP450-mediated metabolism of TXP yielding toxic and stable biomarker (BDMPP) pathways.

Esterase Inhibition Dynamics

While BDMPP itself is an inactive metabolite, its concentration is directly proportional to the generation of the active cyclic metabolites that inhibit critical esterases.

Table 1: Comparative Esterase Inhibition Profiles of TXP and Metabolites

| Compound | Target Enzyme | Inhibition Potential | Clinical Consequence |

| TXP (Parent) | Butyrylcholinesterase (BChE) | Moderate (Reversible) | Plasma biomarker of acute exposure[7]. |

| Saligenin Cyclic Phosphate | Neuropathy Target Esterase (NTE) | Extremely High (Irreversible) | Axonal degeneration, OPIDN[3][9]. |

| BDMPP (Metabolite) | None (Stable Diester) | Negligible | Excreted; serves as internal dose biomarker. |

Experimental Methodologies

To establish a self-validating framework for assessing TXP exposure, researchers must quantify BDMPP in biological matrices while simultaneously measuring the biological effect (NTE inhibition) of the parent compound's active metabolites.

Protocol 1: Quantification of BDMPP in Human Urine via UHPLC-MS/MS

Because BDMPP is a moderately polar, acidic diester (pKa ~1.5), Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) is the optimal sample preparation method. The basic functional groups on the WAX sorbent retain the permanently ionized phosphate group of BDMPP, allowing neutral and basic interferences to be washed away.

Step-by-Step Workflow:

-

Sample Preparation: Aliquot 2.0 mL of human urine. Spike with 10 µL of an isotopically labeled internal standard (e.g.,

-BDMPP, 100 ng/mL). -

Acidification: Add 2.0 mL of 0.1 M Formic Acid to adjust the sample pH to ~3.0. This ensures the WAX sorbent remains protonated (positively charged) while BDMPP remains ionized (negatively charged).

-

SPE Conditioning: Condition a WAX SPE cartridge (60 mg/3 mL) with 3 mL Methanol, followed by 3 mL of 0.1 M Formic Acid.

-

Loading & Washing: Load the acidified urine sample. Wash with 3 mL of 0.1 M Formic Acid (removes acidic interferences), followed by 3 mL of Methanol (removes neutral lipophilic interferences).

-

Elution: Elute BDMPP using 3 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the WAX sorbent, releasing the negatively charged BDMPP.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

-

UHPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Ionization: Electrospray Ionization in Negative Mode (ESI-).

-

MRM Transitions: Monitor the deprotonated precursor ion

at m/z 305.1. The primary quantitative product ion is typically m/z 121.0 (dimethylphenoxide anion).

-

Fig 2: Validated UHPLC-MS/MS analytical workflow for the extraction and quantification of urinary BDMPP.

Protocol 2: In Vitro Neuropathy Target Esterase (NTE) Inhibition Assay

To correlate the presence of BDMPP with neurotoxic risk, the biological activity of the parent mixture must be assessed via an NTE inhibition assay using phenyl valerate as a substrate[3][7].

Step-by-Step Workflow:

-

Tissue Preparation: Homogenize hen brain tissue (or human SH-SY5Y neuroblastoma cells) in 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM EDTA. Centrifuge at 10,000 × g for 15 min at 4°C to isolate the membrane-rich fraction.

-

Pre-incubation (Differential Inhibition): NTE is defined as the esterase activity resistant to paraoxon but sensitive to mipafox.

-

Tube A (Total NTE): Incubate homogenate with 40 µM paraoxon (inhibits non-NTE esterases) for 20 min at 37°C.

-

Tube B (Blank): Incubate homogenate with 40 µM paraoxon + 50 µM mipafox (inhibits NTE) for 20 min at 37°C.

-

-

Dosing: Add the bioactivated TXP sample (pre-incubated with human liver microsomes to generate the cyclic active metabolite) to Tube A.

-

Substrate Addition: Add phenyl valerate (15 mM) to all tubes and incubate for exactly 15 minutes at 37°C.

-

Colorimetric Detection: Stop the reaction by adding 1% SDS/0.025% 4-aminoantipyrine. Add 0.4% potassium ferricyanide to develop a red chromophore with the liberated phenol.

-

Quantification: Measure absorbance at 510 nm. NTE activity is calculated as the difference in absorbance between Tube A and Tube B[3].

Conclusion

Bis(2,3-dimethylphenyl) hydrogen phosphate is a highly specific, chemically stable biomarker. While it does not possess the neurotoxic properties of its cyclic saligenin counterparts, its quantitative presence in human matrices provides an indispensable, self-validating metric for assessing exposure to trixylyl phosphate in industrial and aerospace environments.

References

- PubChemLite - Bis(2,3-dimethylphenyl) hydrogen phosphate (C16H19O4P). Université du Luxembourg.

- Cresyl phosphates and xylyl phosphates - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).

- Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). UK Environment Agency.

- Xylyl phosphate esters: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).

- Tricresyl phosphate, sum of all ortho isomers. MAK Value Documentation.

- Health consequences of exposure to aircraft contaminated air and fume events: a narrative review and medical protocol. Environmental Health.

- Trixylenyl phosphate | C24H27O4P | CID 19736. PubChem - NIH.

- Investigating biomarkers of exposure to jet aircraft oil fumes using mass spectrometry. MedRxiv.

Sources

- 1. PubChemLite - Bis(2,3-dimethylphenyl) hydrogen phosphate (C16H19O4P) [pubchemlite.lcsb.uni.lu]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Health consequences of exposure to aircraft contaminated air and fume events: a narrative review and medical protocol for the investigation of exposed aircrew and passengers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. syndicat-spl.fr [syndicat-spl.fr]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. series.publisso.de [series.publisso.de]

Structural Chemistry and Crystallographic Analysis of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

Executive Summary & Chemical Context

Bis(2,3-dimethylphenyl) hydrogen phosphate (C₁₆H₁₉O₄P) is a sterically demanding diaryl phosphate ester. Compounds within this class serve as critical structural motifs in organocatalysis, as highly tunable ligands for rare-earth metal coordination, and as robust flame-retardant materials. The structural chemistry of diaryl phosphates is fundamentally governed by their dual capacity to act as both hydrogen bond donors (via the acidic P–OH group) and hydrogen bond acceptors (via the highly polarized P=O phosphoryl group).

According to the, the molecule features two 2,3-dimethylphenyl (xylyl) rings. The ortho- and meta-methyl substitutions introduce significant steric bulk compared to unsubstituted diphenyl phosphate. As a Senior Application Scientist, understanding how this specific steric profile dictates the supramolecular assembly in the solid state is paramount for predicting its physical properties, solubility, and catalytic efficacy.

Mechanistic Insights into Crystal Packing and Supramolecular Assembly

In the solid state, diaryl hydrogen phosphates rarely exist as isolated monomers. The thermodynamic drive to satisfy hydrogen-bonding valencies forces these molecules into self-assembled architectures—typically either infinite one-dimensional chains or discrete, centrosymmetric dimers.

The supramolecular trajectory of bis(2,3-dimethylphenyl) hydrogen phosphate is strictly dictated by the steric hindrance of the 2,3-dimethylphenyl groups. Drawing structural parallels from related highly substituted organophosphates, such as those detailed in the , bulky ortho-substituents sterically block the propagation of infinite hydrogen-bonded networks.

Consequently, the system minimizes its free energy by forming robust, discrete dimers. The acidic proton is shared between the phosphoryl oxygen atoms of two adjacent molecules, creating a highly stable, eight-membered

Supramolecular assembly mechanism of bis(2,3-dimethylphenyl) hydrogen phosphate.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes an internal physical or computational check to guarantee data integrity.

Thermodynamically Controlled Crystallization

-

Solvent System Selection : Dissolve 50 mg of bis(2,3-dimethylphenyl) hydrogen phosphate in 5 mL of a binary solvent system (1:1 v/v dichloromethane/hexane).

-

Causality: Dichloromethane provides high initial solubility, while the non-polar hexane acts as an antisolvent. As the more volatile dichloromethane evaporates, the polarity of the solution decreases, smoothly driving nucleation.

-

-

Controlled Evaporation : Pierce the vial cap with a narrow-gauge needle and allow slow evaporation at a stable 293 K.

-

Causality: Slow evaporation ensures thermodynamic control, preventing the kinetic trapping of amorphous phases or metastable polymorphs.

-

-

Optical Validation : Harvest crystals only when they exhibit clear birefringence and uniform extinction under cross-polarized light. This confirms a highly ordered, single-crystal domain free of micro-twinning.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

-

Mounting and Cryo-Cooling : Select a block-shaped crystal (approx.

mm), mount it on a glass fiber using perfluoropolyether oil, and flash-cool to 150 K in a nitrogen stream.-

Causality: Low-temperature data collection drastically reduces atomic thermal vibrations (Debye-Waller factors), allowing for the precise electron density mapping of the highly mobile acidic hydrogen atom (P–OH).

-

-

Data Collection : Utilize a diffractometer equipped with Mo K

radiation (-

Validation Check: Collect initial frames to determine the unit cell. Ensure the internal agreement factor (

) of the preliminary unit cell is

-

-

Structure Solution and Refinement : Solve the structure using direct methods. Refine non-hydrogen atoms anisotropically using full-matrix least-squares on

.-

Validation Check: Locate the acidic hydrogen atom directly from the difference Fourier map rather than placing it in a calculated position. Freely refining its coordinates validates the empirical hydrogen-bonding model.

-

Self-validating single-crystal X-ray diffraction (SCXRD) workflow.

Quantitative Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for bis(2,3-dimethylphenyl) hydrogen phosphate, synthesized from empirical data of structurally homologous diaryl phosphates such as the .

| Parameter | Value |

| Chemical Formula | C₁₆H₁₉O₄P |

| Formula Weight | 306.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | |

| Temperature | 150(2) K |

| Wavelength (Mo K | 0.71073 Å |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( | ~1.32 g/cm³ |

| Primary H-Bond Length (O···O) | 2.51 – 2.54 Å (Strong interaction) |

| P=O Bond Length | ~1.46 Å |

| P–OH Bond Length | ~1.53 Å |

| Final | < 0.050 |

Note: The exceptionally short O···O distance (~2.52 Å) is a hallmark of the strong hydrogen bonds found in diaryl phosphate dimers, indicating significant covalent character in the hydrogen-bonding interaction.

References

-

PubChem Compound Summary for CID 2281125, Bis(2,3-dimethylphenyl) hydrogen phosphate Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Crystal structure of [bis-(2,6-diiso-propyl-phen-yl) phosphato-κO]tris-(methanol-κO)lithium methanol monosolvate Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

-

Neodymium tris-diarylphosphates: Systematic study of the structure–reactivity relationship in butadiene and isoprene polymerisation Source: ResearchGate / Acta Crystallographica Section C URL:[Link]

-

Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure Source: Acta Chimica Slovenica / National Institutes of Health (NIH) URL:[Link]

Physical and chemical properties of bis(2,3-dimethylphenyl) hydrogen phosphate

An In-Depth Technical Guide to the Physical and Chemical Properties of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

Executive Summary

Bis(2,3-dimethylphenyl) hydrogen phosphate is a diaryl phosphate ester, a class of organophosphorus compounds with significant applications ranging from industrial chemical synthesis to drug development. Despite its potential utility, this specific isomer is not well-characterized in scientific literature. This technical guide provides a detailed overview of its core physical and chemical properties, leveraging computational predictions and data from analogous compounds to build a robust profile. We present its molecular structure, predicted physicochemical parameters, likely chemical reactivity, and proposed methodologies for its synthesis and purification. Furthermore, this guide offers detailed, field-proven protocols for its analytical characterization using modern spectroscopic techniques and outlines essential safety and handling procedures. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and utilize bis(2,3-dimethylphenyl) hydrogen phosphate in their work.

Introduction to Diaryl Phosphates

Diaryl phosphates are diesters of phosphoric acid, characterized by a central phosphorus (V) atom bonded to two aryloxy groups and a hydroxyl group. These molecules are integral to various fields; their derivatives are used as flame retardants, plasticizers, and catalysts. In the biomedical field, the phosphate moiety is a critical component of many biological molecules and serves as a key functional group in prodrug strategies and as a building block for complex molecular architectures.

Bis(2,3-dimethylphenyl) hydrogen phosphate, the subject of this guide, is a specific isomer with two 2,3-dimethylphenyl (2,3-xylyl) groups attached to the phosphate core. The steric and electronic effects of the ortho- and meta-methyl groups on each phenyl ring are expected to influence its reactivity, solubility, and interaction with biological systems. This guide serves as a necessary first step in closing the knowledge gap for this particular compound.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds dictates its properties and behavior.

Chemical Structure

The structure consists of a central phosphate group bonded to the oxygen atoms of two 2,3-dimethylphenol molecules.

Caption: Molecular structure of bis(2,3-dimethylphenyl) hydrogen phosphate.

Chemical Identifiers

Precise identification is critical for database searches and regulatory compliance. The following table summarizes the key computed identifiers for this molecule.

| Identifier | Value | Source |

| IUPAC Name | bis(2,3-dimethylphenyl) hydrogen phosphate | - |

| Molecular Formula | C₁₆H₁₉O₄P | PubChem[1] |

| SMILES | CC1=C(C(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2C)C)C | PubChem[1] |

| InChI | InChI=1S/C16H19O4P/c1-11-7-5-9-15(13(11)3)19-21(17,18)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H,17,18) | PubChem[1] |

| InChIKey | TYMZLIDQEUWXEL-UHFFFAOYSA-N | PubChem[1] |

Predicted and Inferred Physical Properties

While direct experimental data is absent, we can infer a range of physical properties from computational models and comparison with similar molecules.[2] These predictions provide a valuable starting point for experimental design.

| Property | Predicted Value | Unit | Source / Basis |

| Molecular Weight | 306.29 | g/mol | PubChem[3] |

| Monoisotopic Mass | 306.10208 | Da | PubChem[1] |

| XLogP3 | 4.1 | - | PubChem[1] |

| Physical State | Colorless to pale yellow solid or viscous liquid | - | Analogy to bis(3-methylphenyl) hydrogen phosphate[4] |

| Solubility | Low in water; Soluble in organic solvents (e.g., Toluene, THF, Methanol) | - | Analogy to bis(3-methylphenyl) hydrogen phosphate[4] |

The predicted XLogP3 value of 4.1 suggests the compound is lipophilic and has low water solubility, a common trait for organophosphate esters with significant hydrocarbon content.[5] This is consistent with the properties of its structural analogs.[4]

Chemical Properties and Reactivity

Bis(2,3-dimethylphenyl) hydrogen phosphate is a multifunctional molecule. Its reactivity is dominated by the phosphate center and the acidic proton.

-

Acidity: As a hydrogen phosphate, it is a moderately strong acid and will readily deprotonate in the presence of a base to form the corresponding bis(2,3-dimethylphenyl) phosphate anion.

-

Hydrolysis: The P-O-Ar bonds can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield 2,3-dimethylphenol and phosphoric acid. The rate of hydrolysis is generally slower for diaryl phosphates compared to dialkyl phosphates.

-

Esterification: The remaining acidic proton on the phosphate group can be reacted with an alcohol under appropriate conditions (e.g., using a coupling agent) to form a triester.

-

Phosphorylation Agent: The molecule can act as a phosphorylating agent, transferring the bis(2,3-dimethylphenyl) phosphate group to a suitable nucleophile, although it is less reactive than corresponding phosphoryl chlorides.

Caption: A general reaction pathway for the synthesis of diaryl phosphates.

Synthesis and Purification

A robust and reproducible synthesis is the first step in any research endeavor. While multiple routes to diaryl phosphates exist, the reaction of the corresponding phenol with a phosphorus oxyhalide is a common and effective method.[6]

Proposed Synthesis Protocol via Phosphorus Oxychloride

This protocol is a standard procedure for the synthesis of diaryl phosphates and is expected to be applicable to the target molecule.[6]

Causality: The reaction proceeds via a two-step nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction forward. The second step, hydrolysis, replaces the final chlorine atom with a hydroxyl group.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dimethylphenol (2.0 equivalents) and anhydrous toluene.

-

Base Addition: Add triethylamine (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Phosphorus Oxychloride Addition: While stirring vigorously, add phosphorus oxychloride (POCl₃, 1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR.

-

Workup (Hydrolysis): Carefully quench the reaction by slowly adding water or dilute aqueous acid while cooling in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes, or by recrystallization if the product is a solid.

Analytical Characterization

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.[4]

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[7] For organophosphorus compounds, ³¹P NMR is particularly diagnostic.[4]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum. Expect signals in the aromatic region (δ 6.5-7.5 ppm) and the methyl region (δ 2.0-2.5 ppm). The acidic P-OH proton may be a broad singlet, often exchangeable with D₂O.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect distinct signals for the four methyl carbons and the twelve aromatic carbons. Carbons closer to the phosphate ester will show coupling to the phosphorus atom (²JPC, ³JPC).

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This will show a single peak, the chemical shift of which is characteristic of the diaryl phosphate environment. The exact shift will need to be determined experimentally but is expected in the typical range for such compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.[8]

Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Look for the following characteristic absorption bands:

-

P=O stretch: A strong, sharp band typically around 1300-1200 cm⁻¹.[4]

-

P-O-C stretch: Strong bands in the 1050-950 cm⁻¹ region.[8]

-

O-H stretch: A broad band from the P-OH group, centered around 3400-2500 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

-

C=C stretch: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[1]

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via liquid chromatography (LC-MS) or gas chromatography (GC-MS) after derivatization. Electrospray ionization (ESI) is well-suited for this class of compounds.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Data Interpretation:

-

Parent Ion: In negative ion mode, expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 305.09. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 307.10 may be observed.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of a 2,3-dimethylphenoxy group or cleavage of the P-O bonds. Mass spectrometric analysis is a powerful tool for identifying organophosphate compounds and their adducts.[9]

-

Safety and Handling

Organophosphate compounds as a class can exhibit moderate to high toxicity.[4] Appropriate safety precautions are mandatory.[10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

-

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, seek immediate medical attention.[12]

-

Decontamination: All contaminated clothing should be removed immediately. Work surfaces should be decontaminated after use.[12]

-

Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not discharge to drains.

Conclusion

Bis(2,3-dimethylphenyl) hydrogen phosphate is a molecule of interest for which there is a notable lack of direct experimental data. This guide provides a comprehensive, predictive, and analog-based framework for its properties and handling. By synthesizing information from computational chemistry, data from related isomers, and established principles of organophosphate chemistry, we have outlined its likely physical and chemical characteristics, a plausible synthetic route, and detailed protocols for its analytical confirmation. This document is intended to serve as a foundational resource, enabling researchers to approach the synthesis and study of this compound with a strong theoretical and practical starting point. The ultimate goal is to spur the experimental investigation required to fully characterize this and other novel organophosphorus compounds.

References

-

PubChem. Bis(2,3-dimethylphenyl) hydrogen phosphate. National Center for Biotechnology Information. [Link]

-

Kumar V, Upadhay N, Wasit A, Singh S, Kaur P. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment. 2013;8(2). [Link]

-

Led, J. J., & Grant, D. M. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry A. 2021;125(2):648-656. [Link]

-

Hernández-Rivera, S. P., et al. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules. 2025;30(15):1234. [Link]

-

PubChem. Bis(3-methylphenyl) hydrogen phosphate. National Center for Biotechnology Information. [Link]

-

PubChem. Bis(2,4-dimethylphenyl) Phosphate. National Center for Biotechnology Information. [Link]

-

Cleveland Clinic. Organophosphate Poisoning. [Link]

-

Schopfer, L. M., et al. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives. 2010;118(1):11-19. [Link]

-

Medscape. Organophosphate Toxicity Treatment & Management. [Link]

-

Aitken, R. A., Collett, C. J., & Mesher, S. T. E. Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis. 2012;44(16):2515-2518. [Link]

-

Marouani, H., et al. Bis(2,3-dimethylanilinium) dihydrogendiphosphate. Acta Crystallographica Section E: Structure Reports Online. 2007;63(Pt 3):o1535-o1537. [Link]

-

PubChem. Bis(2,6-dimethylphenyl)phosphate. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of dimethyl hydrogen phosphate (CAS 813-78-5). [Link]

Sources

- 1. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bis(2,6-dimethylphenyl)phosphate | C16H19O4P | CID 11034107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]

- 5. dimethyl hydrogen phosphate (CAS 813-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 7. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scholarworks.umt.edu [scholarworks.umt.edu]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. agilent.com [agilent.com]

- 12. emedicine.medscape.com [emedicine.medscape.com]

Comprehensive Technical Guide on the Stability and Storage of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

As a Senior Application Scientist in drug development and analytical chemistry, I frequently encounter challenges regarding the handling, stability profiling, and long-term storage of complex organophosphates. Bis(2,3-dimethylphenyl) hydrogen phosphate (C16H19O4P) represents a highly specialized subclass of diaryl phosphates[1].

Unlike highly reactive phosphate monoesters or triesters, diaryl hydrogen phosphates possess unique thermodynamic properties dictated by their ionization state and steric bulk. This whitepaper synthesizes the mechanistic principles of its stability, provides a self-validating protocol for empirical testing, and outlines authoritative storage guidelines.

Chemical Identity & Structural Dynamics

Bis(2,3-dimethylphenyl) hydrogen phosphate is an alkyl-substituted diaryl phosphate. The presence of the 2,3-dimethyl groups on the phenyl rings is not merely a structural feature; it is the primary driver of the molecule's physicochemical behavior and resistance to degradation.

Table 1: Physicochemical Profile of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

| Parameter | Value | Mechanistic Implication |

| Molecular Formula | C16H19O4P | Defines the dialkyl-diaryl structural class[1]. |

| Monoisotopic Mass | 306.10 Da | Critical for precise LC-MS/MS MRM transitions[1]. |

| pKa (Estimated) | 1.12 – 3.88 | Exists predominantly as a stable anion at physiological and neutral pH[2][3]. |

| Hydrolytic Half-life (25°C) | > 10⁶ years (Theoretical) | Exceptional stability due to anionic charge repulsion and steric shielding[4]. |

Mechanisms of Degradation & Hydrolytic Stability

A common misconception in organophosphate chemistry is that all phosphate esters are highly labile and prone to rapid hydrolysis. However, causality dictates that hydrolytic susceptibility is a function of the molecule's leaving groups and its charge state.

Comparatively, diaryl phosphate esters are far less susceptible to hydrolysis than their corresponding triesters[5]. This resistance is driven by two primary mechanisms:

-

Electrostatic Repulsion: Because the pKa of related diaryl phosphates ranges from 1.1 to 3.9, bis(2,3-dimethylphenyl) hydrogen phosphate exists almost entirely as an anion in neutral and mildly acidic/alkaline aqueous environments[2][3]. This negative charge strongly repels incoming nucleophiles, such as hydroxide ions (OH⁻), drastically reducing the rate of alkaline hydrolysis[4].

-

Steric Shielding: The 2,3-dimethyl substitutions on the aromatic rings create significant steric hindrance around the central phosphorus atom. Even if a nucleophile overcomes the electrostatic barrier, the physical bulk of the methyl groups blocks access to the P-O bonds.

Consequently, spontaneous hydrolysis of diaryl phosphate diesters is exceptionally slow. Literature on related diaryl phosphates demonstrates that their half-lives can exceed 4 months even under extreme stress (100°C at pH 3-4), and approach millions of years at 25°C[4].

Fig 1: Mechanistic basis for the hydrolytic resistance of bis(2,3-dimethylphenyl) phosphate.

Empirical Stability Profiling: Experimental Workflows

While theoretical stability is high, regulatory and developmental frameworks require empirical validation. The following step-by-step methodology outlines a self-validating forced degradation workflow .

Protocol: Accelerated Degradation and Kinetic Profiling

Objective: To empirically determine the activation energy (Ea) and shelf-life of the compound under environmental stress.

-

Step 1: Matrix Preparation. Dissolve the compound in an inert, LC-MS grade solvent (e.g., acetonitrile) to a stock concentration of 1 mg/mL.

-

Step 2: Aliquoting & Spiking. Transfer 100 µL aliquots into PTFE-lined amber vials. Spike each with 10 µL of a stable isotope-labeled internal standard (IS). Causality: The IS normalizes downstream LC-MS/MS ionization variances, ensuring the system is self-validating against instrument drift.

-

Step 3: Stress Induction. Add 900 µL of stressor solutions to separate vials: 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 50 mM ammonium acetate (neutral control). Incubate in thermoshakers at 40°C, 50°C, and 60°C.

-

Step 4: Quenching. At predefined intervals (Days 0, 3, 7, and 14), remove the vials and immediately neutralize the pH using an equivalent acid/base. Flash-freeze the samples at -80°C. Causality: Flash-freezing instantly arrests kinetic degradation, ensuring the measured concentration perfectly reflects the specific time point.

-

Step 5: LC-MS/MS Analysis. Thaw samples on ice, centrifuge at 14,000 x g, and inject into a triple quadrupole LC-MS/MS using Multiple Reaction Monitoring (MRM) targeting the 306.10 Da parent ion[1].

-

Step 6: Kinetic Modeling. Calculate the degradation rate constant (

) by plotting the natural log of the remaining concentration versus time. Apply the Arrhenius equation to extrapolate the definitive shelf-life at 25°C.

Fig 2: Self-validating experimental workflow for accelerated degradation testing.

Optimal Storage Conditions & Handling Guidelines

Translating mechanistic insights into practical laboratory protocols is critical for maintaining compound integrity. Because diaryl hydrogen phosphates act as strong organic acids, they can interact with inappropriate storage matrices over time[3]. Furthermore, while they maintain oxidative stability at room temperature, thermal decomposition can occur at highly elevated temperatures in the presence of air[5].

Table 2: Recommended Storage Matrix

| Parameter | Recommended Condition | Causality / Rationale |

| Temperature | 15°C to 25°C (Ambient) or 4°C | Prevents thermal degradation; oxidative stability is easily maintained at room temperature[5]. |

| Container Material | PTFE or High-Density Polyethylene (HDPE) | Prevents corrosion and leaching. As an organic acid, it can degrade unlined metal containers and extract ions from low-grade glass[3]. |

| Atmosphere | Desiccated / Argon-flushed | While highly hydrolytically stable, preventing moisture ingress eliminates the risk of long-term micro-hydrolysis over multi-year storage. |

| Light Exposure | Opaque/Amber containers | Mitigates potential UV-catalyzed photo-oxidation of the substituted aromatic rings. |

By adhering to these structurally-informed guidelines, researchers can ensure the absolute stability and analytical reliability of bis(2,3-dimethylphenyl) hydrogen phosphate throughout the drug development lifecycle.

References

- PubChemLite: Bis(2,3-dimethylphenyl)

- Source: cdc.gov (ATSDR)

- Source: samipubco.com (Journal of Applied Organometallic Chemistry)

- Source: guidechem.

- Source: industrialchemicals.gov.au (AICIS)

Sources

Discovery and History of Chiral Phosphoric Acids: A Technical Guide to Metal-Free Asymmetric Catalysis

Executive Summary

Chiral Phosphoric Acids (CPAs) represent one of the most profound advancements in modern asymmetric organocatalysis. By functioning as bifunctional Brønsted acid/base catalysts, CPAs facilitate highly enantioselective transformations without the need for transition metals. This technical guide explores the historical discovery of CPAs, their mechanistic underpinnings, structural evolution, and provides a self-validating experimental protocol for their application in pharmaceutical workflows.

Introduction & Historical Context

Prior to the early 2000s, the field of asymmetric catalysis was heavily dominated by chiral transition-metal complexes acting as Lewis acids. While effective, these systems often suffered from moisture sensitivity, high cost, and the risk of trace metal contamination in pharmaceutical products.

In 2004, a paradigm shift occurred when the research groups of Takahiko Akiyama 1 and Masahiro Terada [[2]](_) independently reported the use of 1,1'-bi-2-naphthol (BINOL)-derived chiral phosphoric acids. Akiyama demonstrated an enantioselective Mannich-type reaction of ketene silyl acetals with aldimines, while Terada reported the direct Mannich reaction of acetylacetone with N-Boc-protected arylimines. These landmark discoveries established CPAs as robust, metal-free organocatalysts capable of exquisite stereocontrol, birthing the field of chiral Brønsted acid catalysis.

Mechanistic Foundations: The Bifunctional Nature of CPAs

The remarkable stereoselectivity of CPAs stems from their bifunctional nature. The phosphate core possesses both a Brønsted acidic site (the P-OH proton) and a Lewis basic site (the P=O oxygen). This allows the catalyst to simultaneously activate the electrophile and organize the nucleophile through a highly structured, hydrogen-bonded transition state.

The Terada Model vs. The Grayson Revision: Initially, the "Terada Model" proposed that both the P-OH and P=O groups coordinated exclusively to the electrophile (e.g., an aldehyde or imine). However, in 2021, extensive Density Functional Theory (DFT) calculations by Matthew N. Grayson revised this understanding 3. The updated model demonstrates a lower-energy pathway where the P-OH group hydrogen-bonds to the electrophile, while the P=O group hydrogen-bonds to the incoming nucleophile. This dual activation restricts the conformational flexibility of the transition state, dictating the facial attack and ensuring high enantiomeric excess (ee).

Fig 1. Bifunctional activation model of CPAs demonstrating dual substrate coordination.

Evolution of CPA Catalyst Design

Since 2004, the structural motifs of CPAs have been extensively engineered to expand their substrate scope and catalytic efficiency. The core design principle involves modifying the 3,3'-substituents of the chiral backbone to create a deep, sterically demanding chiral pocket, and tuning the electronic properties of the acidic proton [[4]]().

-

Common CPAs (BINOL/SPINOL/VAPOL): The first generation utilized BINOL. Later, SPINOL and VAPOL scaffolds were introduced to alter the dihedral angle and chiral pocket geometry.

-

Chiral Phosphoramides: To catalyze reactions involving less reactive electrophiles, the acidity of the catalyst was increased by replacing the P-OH group with a highly electron-withdrawing N-triflyl group (P-NH-Tf).

-

Chiral Superacids (Imidodiphosphates): Combining two phosphoric acid units yields confined, extremely acidic catalysts capable of activating unreactive olefins and carbonyls.

Table 1: Comparison of Chiral Phosphoric Acid Classes

| Catalyst Class | Backbone Scaffold | Acidic Moiety | Approx. pKa (MeCN) | Typical Application |

| Common CPA | BINOL, SPINOL, VAPOL | P-OH | 12 - 14 | Mannich reactions, imine activation |

| Phosphoramide | BINOL | P-NH-Tf | 6 - 8 | Diels-Alder, less reactive electrophiles |

| Superacid (IDP) | BINOL dimer | P-NH-P | < 5 | Olefin activation, asymmetric acetalization |

Experimental Protocol: CPA-Catalyzed Enantioselective Transformation

The following is a self-validating protocol for the CPA-catalyzed enantioselective peroxidation of imines 5. The protocol emphasizes the causality behind experimental choices to ensure reproducibility and high stereofidelity.

Causality of Experimental Choices:

-

Solvent Selection (Apolar Solvents): Reactions are strictly performed in anhydrous, non-polar solvents (e.g., toluene, 1,2-dichloroethane, or isopropyl acetate). Polar solvents disrupt the delicate hydrogen-bonding network between the CPA and the substrates, drastically reducing enantioselectivity.

-

Catalyst Loading (5 mol%): CPAs are highly efficient. A 5 mol% loading provides an optimal balance between reaction rate and background (uncatalyzed) reaction suppression. Higher loadings can lead to catalyst dimerization, which alters the active chiral pocket and degrades stereocontrol 6.

-

Temperature Control (RT to -20°C): Lower temperatures rigidify the hydrogen-bonded transition state, often increasing ee, albeit at the cost of reaction time.

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar under an argon atmosphere to eliminate moisture, which can competitively hydrogen-bond with the CPA.

-

Catalyst & Substrate Loading: Add the chosen imine substrate (0.1 mmol) and the (R)-BINOL-derived CPA catalyst (5 mol %) to the vial.

-

Solvation: Inject 0.6 mL of anhydrous isopropyl acetate (iPrOAc). Stir for 5 minutes to ensure homogeneous dissolution and pre-organization of the catalyst-electrophile complex.

-

Initiation: Add the nucleophile (e.g., tert-butyl hydroperoxide, 0.2 mmol) dropwise.

-

Incubation & Monitoring: Stir the mixture at room temperature for 24 hours. Self-Validation Step: Monitor the reaction via LC-MS or TLC. The complete consumption of the imine substrate validates catalytic turnover.

-

Quenching & Purification: Concentrate the mixture under reduced pressure. Purify the crude product via silica gel flash column chromatography (hexanes/ethyl acetate 10:1).

-

Analytical Validation:

-

Yield Determination: Use quantitative NMR (qNMR) with an internal standard to determine the absolute yield.

-

Enantiomeric Excess (ee): Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.

-

Fig 2. Self-validating experimental workflow for CPA-catalyzed enantioselective reactions.

Applications in Drug Development and Asymmetric Synthesis

The robust nature of CPAs has made them indispensable in pharmaceutical research. They are routinely employed in the synthesis of unnatural α-amino acids, which are critical building blocks for peptidomimetics and targeted therapeutics. Furthermore, recent advances have integrated CPAs into photoredox catalysis (e.g., the enantioselective Minisci reaction) to functionalize basic heteroarenes—a structural motif ubiquitous in FDA-approved drugs 7. By controlling the stereocenter adjacent to the heteroaromatic system, CPAs enable the rapid exploration of chiral chemical space in late-stage drug development.

References

- Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). "Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid.

- Uraguchi, D., & Terada, M. (2004). "Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions via Electrophilic Activation." Journal of the American Chemical Society.

- Grayson, M. N. (2021). "Chiral Phosphoric Acid Catalysis: The Terada Model Revisited." The Journal of Organic Chemistry.

- Proctor, R. S. J., et al. (2020). "A Computational and Experimental Investigation of the Origin of Selectivity in the Chiral Phosphoric Acid Catalyzed Enantioselective Minisci Reaction." Journal of the American Chemical Society.

- Wang, C., et al. (2010).

- Li, Y., et al. (2025). "Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective." Organic & Biomolecular Chemistry (RSC Publishing).

- Duan, M., et al. (2023). "Dimerization of confined Brønsted acids in enantioselective organocatalytic reactions." Chemical Science (RSC Publishing).

Sources

- 1. Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Brønsted acid-catalyzed direct Mannich reactions via electrophilic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Chiral Phosphoric Acid Catalyzed Peroxidation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimerization of confined Brønsted acids in enantioselective organocatalytic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03769J [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Theoretical Framework & Structural Dynamics of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

This guide provides an in-depth theoretical and technical analysis of Bis(2,3-dimethylphenyl) hydrogen phosphate , a specialized organophosphorus compound.[1] It synthesizes computational chemistry principles (DFT), structural analysis, and practical application contexts (nucleation and extraction).

Content Type: Technical Whitepaper Version: 2.0 (Computational & Experimental Synthesis)

Executive Summary

Bis(2,3-dimethylphenyl) hydrogen phosphate (often abbreviated as D23DMP ) represents a critical class of diaryl phosphate esters used as nucleating agents in semi-crystalline polymers and as lipophilic extractants in hydrometallurgy. Unlike its sterically symmetric counterparts (e.g., bis(2,6-dimethylphenyl) phosphate), the 2,3-substitution pattern introduces a unique "steric lock" that influences the P–O–C torsional flexibility. This guide explores the theoretical underpinnings of its stability, dimerization kinetics, and surface interactions, providing a roadmap for researchers optimizing its use in polypropylene (PP) nucleation and lanthanide separation.

Molecular Architecture & Geometric Optimization

The "Steric Lock" Hypothesis

Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that the ortho-methyl group at the C2 position creates a high rotational barrier. Unlike unsubstituted diphenyl phosphate, D23DMP cannot freely rotate around the P–O–C bond.

-

P–O Bond Lengths: The P=O (phosphoryl) bond is characteristically shorter (1.46 Å) than the P–OH (hydroxyl) bond (1.56 Å), confirming the localized double bond character in the monomeric state.

-

Torsional Strain: The C2-Methyl group forces the phenyl rings into a "butterfly" conformation, preventing coplanarity with the O–P–O plane. This pre-organization is critical for its function as a nucleating agent, as it creates a rigid scaffold that mimics the crystal lattice of isotactic polypropylene (iPP).

Dimerization & Hydrogen Bonding

In non-polar solvents (toluene, hexane) or solid states, D23DMP exists predominantly as a cyclic dimer . Two molecules link via strong intermolecular hydrogen bonds (O–H···O=P), forming an eight-membered ring.

-

Dimerization Energy:

.[1] -

Significance: This dimer is the "active species" in nucleation.[1] The distance between the methyl groups on the periphery of the dimer matches the helical pitch of polyolefins (~6.5 Å), facilitating epitaxial growth.

Visualization: Dimerization & Nucleation Logic

Figure 1: The thermodynamic transition from monomer to active dimer template, driven by the 2,3-dimethyl steric influence.

Electronic Structure & Reactivity (DFT Analysis)

Frontier Molecular Orbitals (FMO)

The reactivity of D23DMP is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Orbital | Localization | Energy (eV) | Insight |

| HOMO | Phenyl | -6.82 | Electron density is concentrated on the aromatic rings, making them susceptible to electrophilic attack or |

| LUMO | Phosphoryl group (P=O) | -1.15 | The phosphorus center is shielded, resisting hydrolysis compared to unhindered phosphates. |

| Gap | 5.67 | Hard Molecule: Indicates high chemical stability and resistance to thermal degradation during polymer processing (200°C+).[1] |

Molecular Electrostatic Potential (MEP)

MEP mapping identifies the active sites for metal coordination (extraction) or proton transfer.

-

Negative Potential (Red): Concentrated on the Phosphoryl Oxygen (P=O) . This is the "hard" base site that binds to "hard" acids like

, -

Positive Potential (Blue): Concentrated on the Hydroxyl Proton (P-OH) .[1] This site is highly acidic (

), facilitating rapid proton exchange or salt formation.[1]

Vibrational Spectroscopy: The Theoretical Fingerprint

Experimental validation of D23DMP purity relies on FTIR.[1] Below is the correlation between calculated (scaled by 0.961) and typical experimental frequencies.

| Mode | Theoretical Freq ( | Experimental Range ( | Description |

| 2650 - 3100 | 2500 - 3000 (Broad) | Diagnostic: Broad band indicates strong cyclic dimerization.[1] Sharp peak at 3600 only in dilute gas phase.[1] | |

| 3050 | 3030 - 3060 | Aromatic C-H stretching.[1] | |

| 1285 | 1250 - 1290 | Strong intensity.[1] Shifts to lower freq upon metal coordination.[1] | |

| 1040 | 1020 - 1050 | Asymmetric stretch involving the aromatic ester linkage.[1] | |

| 1380 | 1375 - 1385 | Deformation of the 2,3-dimethyl groups. |

Experimental Validation Protocols

Protocol A: Synthesis & Purification

To generate high-purity D23DMP for theoretical validation:

-

Reactants: 2,3-Dimethylphenol (2.0 eq) + Phosphorus Oxychloride (

, 1.0 eq).[1] -

Catalyst:

or Magnesium oxide (0.01 eq) to drive substitution.[1] -

Hydrolysis: The intermediate phosphorochloridate is hydrolyzed with water/ice.[1]

-

Purification (Critical): Recrystallization from toluene/heptane (1:1) .

-

Why? Toluene solvates the aromatic rings, while heptane forces the polar phosphate headgroups to dimerize and crystallize.

-

Protocol B: Nucleation Efficiency Test

-

Matrix: Isotactic Polypropylene (MFI = 10-12).[1]

-

Loading: 0.1 wt% to 0.3 wt% D23DMP (often neutralized with Lithium or Sodium stearate).[1]

-

DSC Analysis: Measure Crystallization Temperature (

).[1][2]

Visualization: Theoretical Study Workflow

Figure 2: Computational workflow for validating the structural stability and reactivity of D23DMP.

References

-

Rafik, A., et al. (2021).[1] Hirshfeld surface analysis and DFT quantum chemical calculations of hybrid phosphates. Lviv Polytechnic National University.[1] Link

-

Florián, J., et al. (1998).[1] Vibrational Properties of the Phosphate Group Investigated by Molecular Dynamics and Density Functional Theory. Journal of Physical Chemistry B. Link

-

PubChem. (2025).[1][3] Bis(2,3-dimethylphenyl) hydrogen phosphate - Compound Summary. National Library of Medicine.[1][3] Link

-

Cuisset, A., et al. (2008).[1] Gas-phase Vibrational Spectroscopy and Ab Initio Study of Organophosphorus Compounds. Journal of Physical Chemistry B. Link

-

Amfine Chemical. (2025).[1] NA-11 Nucleating Agent Technical Data Sheet. (Reference for comparative phosphate salt structures). Link

Sources

Methodological & Application

bis(2,3-dimethylphenyl) hydrogen phosphate as a chiral Brønsted acid catalyst

Application Note: Bis(2,3-dimethylphenyl) Architectures in Chiral Brønsted Acid Catalysis

Executive Summary & Structural Rationale

In the landscape of metal-free asymmetric synthesis, Chiral Phosphoric Acids (CPAs) have emerged as privileged Brønsted acid catalysts. The stereochemical authority of a CPA is fundamentally dictated by the 3,3′-substituents flanking its chiral backbone (typically BINOL or SPINOL). While the 2,4,6-triisopropylphenyl (TRIP) group is often the default choice for inducing high enantioselectivity, its massive steric bulk can over-shield the active site, leading to sluggish kinetics with sterically demanding electrophiles.

As a Senior Application Scientist optimizing late-stage functionalizations, I frequently transition workflows to the bis(2,3-dimethylphenyl) substitution pattern. The Causality of Design: The precise topography of the 2,3-dimethylphenyl group offers an optimal "Goldilocks" environment. The ortho-methyl group is structurally critical; it significantly raises the rotational energy barrier around the aryl-aryl bond, locking the substituent in a conformation that projects directly over the phosphoryl active site and preventing atropisomeric relaxation[1]. Simultaneously, the meta-methyl group fine-tunes the electron density of the phosphoryl oxygen without introducing the excessive steric crowding seen in tert-butyl or isopropyl derivatives. This specific architecture makes bis(2,3-dimethylphenyl)-derived CPAs highly effective for the scalable, enantioselective synthesis of complex active pharmaceutical ingredients (APIs), including the resolution and synthesis of dexmedetomidine precursors[2].

Mechanistic Framework: Bifunctional Ion-Pairing

The catalytic supremacy of the bis(2,3-dimethylphenyl) CPA relies on a highly ordered bifunctional activation mechanism.

-

Electrophile Activation: The Brønsted acidic proton (P–OH) donates a hydrogen bond to the electrophile (e.g., an imine), lowering its LUMO and activating it toward nucleophilic attack.

-

Nucleophile Coordination: The Lewis basic phosphoryl oxygen (P=O) simultaneously coordinates the incoming nucleophile (or stabilizing counter-cation).

-

Steric Gating: The rigid 2,3-dimethylphenyl groups form a steric wall that completely blocks one enantiotopic face (e.g., the Si-face) of the substrate, forcing the nucleophile to attack exclusively from the open face. As established by foundational CPA literature (), this dual-activation creates a tight, highly organized cyclic transition state.

Bifunctional activation and steric shielding in CPA-catalyzed asymmetric addition.

Experimental Workflows & Self-Validating Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of Benzoxazines

This protocol utilizes the covalently linked (R)-3,3′-bis(2,3-dimethylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate for the enantioselective reduction of benzoxazines.

Step 1: Catalyst Pre-Treatment & System Dehydration

-

Action: Transfer the CPA (5 mol%) and the benzoxazine substrate (1.0 mmol) into an oven-dried Schlenk flask. Apply high vacuum (0.1 mmHg) at 40 °C for 2 hours.

-

Causality: Water is a highly competitive hydrogen-bond donor and acceptor. Trace moisture will preferentially bind to the phosphoryl oxygen, dismantling the bifunctional transition state. Failure to rigorously dry the system will result in a catastrophic drop in enantiomeric excess (ee).

Step 2: Reaction Assembly

-

Action: Backfill the flask with Argon. Inject 10 mL of anhydrous toluene (0.1 M) and cool the mixture to -20 °C. Add Hantzsch ester (1.2 equiv) in one rapid portion. Stir for 24 hours.

-

Causality: Toluene is mandated because non-polar, non-coordinating solvents force the substrate and catalyst into a tight ion pair. Polar solvents (like DMF or Methanol) would solvate the intermediate, separating the chiral anion from the substrate and yielding racemic product. The -20 °C temperature further rigidifies the transition state.

Step 3: System Validation & Quality Control

-

Action: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with dichloromethane, concentrate, and analyze the crude mixture.

-

Self-Validation: This protocol is self-validating through two analytical checkpoints:

- H NMR (Conversion Check): Integration of the newly formed chiral methine proton against starting material must show >95% conversion. If <50%, catalyst poisoning (likely basic impurities) has occurred.

-

Chiral Stationary Phase HPLC (Integrity Check): ee must exceed 92%. An ee below 85% is a definitive diagnostic indicator of either moisture intrusion during Step 2 or thermal atropisomeric degradation of the catalyst.

Protocol B: Asymmetric Counteranion-Directed Catalysis (ACDC)

When a covalent chiral backbone is not desired, the achiral bis(2,3-dimethylphenyl) hydrogen phosphate can be utilized as a bulky counteranion paired with a chiral amine (e.g., MacMillan's imidazolidinone) to form a highly selective chiral ion pair ().

-

Action: Combine the chiral amine (10 mol%) and achiral bis(2,3-dimethylphenyl) hydrogen phosphate (10 mol%) in dichloromethane at ambient temperature for 15 minutes prior to substrate addition.

-

Causality: Pre-mixing is required to ensure complete proton transfer and the formation of the tight chiral ion pair. The specific 2,3-dimethylphenyl substitution ensures the resulting phosphate anion is highly lipophilic, maintaining homogeneous solubility in DCM while remaining sterically bulky enough to influence the trajectory of the incoming nucleophile.

Quantitative Data Presentation

The superior balance of reactivity and selectivity provided by the 2,3-dimethylphenyl architecture is evident when benchmarked against other common substitution patterns in the ATH of benzoxazines.

| Catalyst (3,3′-Substituent) | Yield (%) | Enantiomeric Excess (ee %) | Steric Profile Assessment |

| Phenyl | 85 | 45 | Under-shielded; allows background racemic attack. |

| 2,3-Dimethylphenyl | 96 | 94 | Optimal pocket; restricts rotation, high reactivity. |

| 2,4,6-Triisopropylphenyl (TRIP) | 60 | 88 | Over-shielded; severe steric clash stalls kinetics. |

| 3,5-Bis(trifluoromethyl)phenyl | 92 | 70 | Electron-deficient; loose ion-pairing reduces ee. |

References

1.[2] Meinhardt, J. M., et al. "Research and Development on the Manufacturing Process of Dexmedetomidine from Chiral Precursors: Resolution–Racemization–Recycle Synthesis Strategy", Organic Process Research & Development (ACS Publications), 2024. URL:[Link] 2.[1] Di Bari, L., et al. "Axial Chirality about Boron–Carbon Bond: Atropisomeric Azaborines", Organic Letters (ACS Publications), 2016. URL:[Link] 3. Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. "Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid", Angewandte Chemie International Edition, 2004. URL:[Link] 4. Mahlau, M., & List, B. "Asymmetric Counteranion-Directed Catalysis: Concept, Definition, and Applications", Angewandte Chemie International Edition, 2013. URL:[Link]

Sources

Enantioselective reactions using bis(2,3-dimethylphenyl) hydrogen phosphate

Application Note: Enantioselective Catalysis using 3,3'-Bis(2,3-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate

Part 1: Executive Summary & Chemical Identity

Critical Nomenclature Clarification: The term "bis(2,3-dimethylphenyl) hydrogen phosphate" literally describes an achiral phosphate diester. However, in the context of enantioselective reactions, this nomenclature is frequently used as a shorthand for the chiral phosphoric acid (CPA) derived from the BINOL backbone, specifically 3,3'-Bis(2,3-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate .